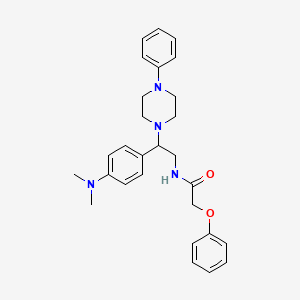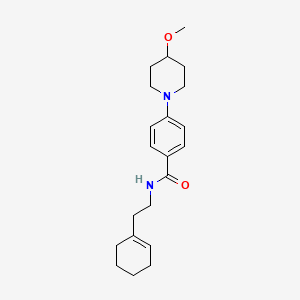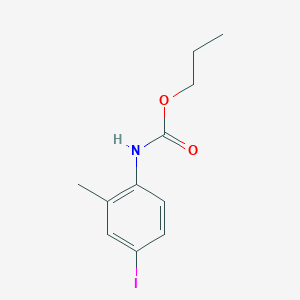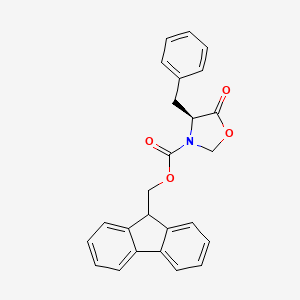![molecular formula C18H25N7O B2751558 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415600-94-9](/img/structure/B2751558.png)
4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A involves its ability to inhibit specific enzymes and proteins involved in various disease processes. In cancer research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A targets the protein kinase CK2, which is involved in cancer cell proliferation. In Alzheimer's and Parkinson's disease research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A targets the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been shown to reduce inflammation and oxidative stress, which are both implicated in the development and progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A in lab experiments is its specificity for certain enzymes and proteins involved in disease processes. This allows researchers to target specific pathways and gain a better understanding of the underlying mechanisms of disease. However, one limitation of using 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A. One direction is to further investigate its potential in treating various types of cancer, including solid tumors and hematologic malignancies. Another direction is to explore its potential in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more potent and selective inhibitors of specific enzymes and proteins targeted by 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A.
Méthodes De Synthèse
4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A can be synthesized using a multi-step process. The first step involves the preparation of 4-(2,6-Dimethylpyrimidin-4-yl)piperazine, which is then reacted with 2-bromo-3-nitropyridazine to obtain 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. In Alzheimer's and Parkinson's disease research, 4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine A has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Propriétés
IUPAC Name |
4-[6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-18(20-15(2)19-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUPPUFHYUTQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)







![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)


![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)